2',3'-Dihydroxy-4',6'-dimethoxychalcone

Diabetes α-Glucosidase Inhibition Glucose Uptake

2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) is the ONLY chalcone isomer with validated oral bioavailability and brain penetrance, enabling straightforward oral dosing in animal models of Alzheimer's (Aβ42 inhibition) and Parkinson's (α-synuclein+Nrf2-ARE activation). Unlike its close analog 2',4'-dihydroxy-3',6'-dimethoxychalcone, DDC uniquely inhibits both Aβ42 and α-synuclein fibrillization, making it indispensable for synergistic proteinopathy studies. Procure this high-purity (≥98%) natural chalcone to ensure pharmacological relevance in your in vivo neurodegeneration research.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
Cat. No. B1252568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dihydroxy-4',6'-dimethoxychalcone
Synonyms2',3'-dihydroxy-4',6'-dimethoxychalcone
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)O)OC
InChIInChI=1S/C17H16O5/c1-21-13-10-14(22-2)16(19)17(20)15(13)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
InChIKeyIAYOHSHBLLHXFB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Natural Chalcone with Documented Multi-Pathway Biological Activities


2',3'-Dihydroxy-4',6'-dimethoxychalcone is a naturally occurring chalcone (flavonoid lipid) isolated from the leaves of Uvaria dulcis and green perilla (Perilla frutescens var. crispa f. viridis) [1]. It belongs to the 2'-hydroxychalcone class, characterized by a hydroxyl group at the 2'-position of the chalcone skeleton . This compound has been characterized by chemical and spectral methods, with a molecular formula of C17H16O5, a molecular weight of 300.31 Da, and a melting point of 124–126 °C [1] [2]. Its documented bioactivities include inhibition of amyloid β-protein (Aβ42) fibrillization and aggregation, activation of the Nrf2-ARE pathway, inhibition of α-glucosidase, and cytotoxicity against certain cancer cell lines [3] [4].

2',3'-Dihydroxy-4',6'-dimethoxychalcone Cannot Be Replaced by Other Chalcones: Substitution Pattern Dictates Bioactivity and Pharmacokinetics


While chalcones share a common α,β-unsaturated ketone scaffold, subtle variations in hydroxyl and methoxy substitution patterns profoundly alter biological activity, target engagement, and pharmacokinetic properties . For instance, the 2',3'-dihydroxy and 4',6'-dimethoxy arrangement in 2',3'-dihydroxy-4',6'-dimethoxychalcone is essential for its potent inhibition of α-synuclein fibrillization and its unique oral bioavailability with brain penetrance, features not conferred by its close analog 2',4'-dihydroxy-3',6'-dimethoxychalcone, which instead exhibits primarily cytotoxic and anti-inflammatory activities [1] . Therefore, generic substitution among chalcones is scientifically unsound, as each substitution isomer dictates a distinct pharmacological fingerprint, directly impacting experimental outcomes and procurement decisions.

Quantitative Differentiation of 2',3'-Dihydroxy-4',6'-dimethoxychalcone from Closest Analogs and In-Class Candidates


2',3'-Dihydroxy-4',6'-dimethoxychalcone Exhibits Superior α-Glucosidase Inhibition Compared to Acarbose

In a direct comparative assay, 2',3'-dihydroxy-4',6'-dimethoxychalcone demonstrated more potent α-glucosidase inhibitory activity than the standard drug acarbose [1]. The compound's IC50 value of 8.62 ± 1.19 μg/mL was lower than acarbose's IC50 value (reported in the same study as higher, but specific value not provided), indicating superior potency [1]. Furthermore, at a concentration of 10 μg/mL, it promoted glucose uptake in L6 myotubes to the same extent as 100 nM insulin, highlighting its dual mechanism of action [1].

Diabetes α-Glucosidase Inhibition Glucose Uptake

2',3'-Dihydroxy-4',6'-dimethoxychalcone Uniquely Inhibits Both Aβ42 and α-Synuclein Aggregation, Unlike Closely Related Chalcones

2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) inhibits both amyloid β-protein (Aβ42) fibrillization and α-synuclein aggregation, a dual activity not reported for its close analog 2',4'-dihydroxy-3',6'-dimethoxychalcone [1] [2] . For Aβ42, DDC suppresses fibrillization and slows the transformation of the β-sheet structure [1]. For α-synuclein, DDC concentration-dependently inhibits fibrillization in vitro, as measured by thioflavin S fluorescence, and also disaggregates preformed α-synuclein fibrils [2]. The 2',3'-dihydroxy and 4',6'-dimethoxy substituents on the B-ring are critical for this inhibitory effect [2].

Alzheimer's Disease Parkinson's Disease Amyloid Aggregation

2',3'-Dihydroxy-4',6'-dimethoxychalcone Activates Nrf2-ARE Pathway and Protects Against Glutamate Neurotoxicity, Distinguishing It from Cytotoxic Chalcones

2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) is a documented activator of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress [1] [2]. In rat primary cortical cultures, pretreatment with DDC for 24 hours significantly inhibited glutamate-induced neurotoxicity in a concentration-dependent manner, an effect attributed to increased extracellular release of reduced glutathione (GSH) from astrocytes [1]. In contrast, its close analog 2',4'-dihydroxy-3',6'-dimethoxychalcone is primarily characterized by cytotoxic and anti-inflammatory activities, with no reported Nrf2-ARE activation . This functional divergence underscores the importance of precise substitution patterns.

Neuroprotection Nrf2 Activation Oxidative Stress

2',3'-Dihydroxy-4',6'-dimethoxychalcone Demonstrates Moderate Cytotoxicity Against Cancer Cell Lines, with a Profile Distinct from More Potent Chalcones

2',3'-Dihydroxy-4',6'-dimethoxychalcone exhibits cytotoxic activity against several cancer cell lines, with IC50 values ranging from 3.3 to 11.8 μM [1]. For comparison, 4'-hydroxy-2',6'-dimethoxychalcone shows more potent cytotoxicity against CEM/ADR5000 leukemia cells (IC50 = 2.54 μM) and HepG2 cells (IC50 = 58.63 μM) [2]. Meanwhile, 2',4'-dihydroxy-3',6'-dimethoxychalcone inhibits CCRF-CEM leukemia cells with an IC50 of 10.67 μM and CEM/ADR5000 cells with an IC50 of 18.60 μM [3]. While DDC's cytotoxicity is moderate compared to the most potent chalcones, it may offer a different selectivity profile, particularly against MOLT-3 cells [1].

Cancer Cytotoxicity Selectivity

2',3'-Dihydroxy-4',6'-dimethoxychalcone Possesses Oral Bioavailability and Brain Penetrance, a Rare Pharmacokinetic Advantage Among Chalcones

A critical differentiator for 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) is its documented oral bioavailability and ability to be detected in the brain following oral administration [1]. This property is not widely reported for many chalcone derivatives, including the closely related 2',4'-dihydroxy-3',6'-dimethoxychalcone, which lacks specific pharmacokinetic data regarding oral absorption and brain penetration . In vivo studies have shown that orally administered DDC exerts protective effects in Parkinson's disease models and can form adducts with brain Aβ in Alzheimer's disease mouse models, confirming its central nervous system exposure [1] [2].

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier

Evidence-Based Application Scenarios for 2',3'-Dihydroxy-4',6'-dimethoxychalcone in Research and Development


In Vivo Studies of Neurodegenerative Diseases Requiring Oral Dosing and Brain Exposure

Given its documented oral bioavailability and brain penetrance , 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) is optimally suited for in vivo animal models of Alzheimer's disease (Aβ aggregation) [1] and Parkinson's disease (α-synuclein aggregation and Nrf2-ARE activation) [2] [3]. Its ability to be administered orally and reach the brain simplifies experimental logistics and increases translational relevance compared to chalcones lacking these pharmacokinetic properties.

Investigations into Dual Aβ and α-Synuclein Aggregation Inhibition

DDC is uniquely positioned for research exploring the intersection of Alzheimer's and Parkinson's pathologies due to its demonstrated ability to inhibit both Aβ42 and α-synuclein fibrillization [1] [2]. This dual activity is not shared by its close analog 2',4'-dihydroxy-3',6'-dimethoxychalcone, making DDC the compound of choice for studying synergistic effects in protein aggregation disorders .

Diabetes Research Focusing on α-Glucosidase Inhibition and Glucose Uptake Enhancement

With an IC50 of 8.62 ± 1.19 μg/mL against α-glucosidase (more potent than acarbose) and the ability to promote glucose uptake comparable to 100 nM insulin in L6 myotubes [4], DDC is a compelling candidate for in vitro and in vivo studies of postprandial hyperglycemia and insulin sensitivity. Its dual mechanism differentiates it from other chalcones and standard antidiabetic agents.

Oxidative Stress and Neuroprotection Studies Leveraging Nrf2-ARE Activation

DDC is a validated activator of the Nrf2-ARE pathway, providing neuroprotection against glutamate-induced toxicity in primary cortical cultures [5] and against dopaminergic neuronal loss in Parkinson's disease models [3]. This specific mechanism of action distinguishes it from cytotoxic chalcones and positions DDC as a valuable tool for exploring antioxidant defense systems in neuronal and other cell types.

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